molecular formula C16H17Cl2NO2 B385190 N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622361-30-2

N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385190
CAS No.: 622361-30-2
M. Wt: 326.2g/mol
InChI Key: IAOSELDKXQRXRF-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide is a chemical compound that belongs to the class of bicyclic compounds It is characterized by the presence of a bicyclo[221]heptane ring system, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the 2,5-dichlorophenyl group: This step involves the reaction of the bicyclo[2.2.1]heptane intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine, such as ammonia or a primary amine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[22

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide: This compound shares a similar bicyclo[2.2.1]heptane ring system but has different substituents on the phenyl ring.

    N,N′-diarylsquaramide: This compound contains a similar bicyclic structure and has been studied for its potential as a CXCR2 selective antagonist.

Uniqueness

N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of substituents and its potential biological activities. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c1-15(2)9-5-6-16(8-9,13(15)20)14(21)19-12-7-10(17)3-4-11(12)18/h3-4,7,9H,5-6,8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOSELDKXQRXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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